molecular formula C18H19NO B11856012 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole

3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole

Cat. No.: B11856012
M. Wt: 265.3 g/mol
InChI Key: IXYUVITVFPOFJT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxyphenyl group attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of an indole derivative followed by methylation and methoxylation reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-2,5,6-trimethyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,5,6-trimethyl-1H-indole

InChI

InChI=1S/C18H19NO/c1-11-9-16-17(10-12(11)2)19-13(3)18(16)14-5-7-15(20-4)8-6-14/h5-10,19H,1-4H3

InChI Key

IXYUVITVFPOFJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=C2C3=CC=C(C=C3)OC)C

Origin of Product

United States

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